molecular formula C18H19NO3 B7962988 Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate

Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate

Cat. No.: B7962988
M. Wt: 297.3 g/mol
InChI Key: VYUULIDBMREHHE-UHFFFAOYSA-N
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Description

Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylcarbamoyl group attached to a phenyl ring, which is further connected to a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate typically involves the following steps:

    Formation of the Dimethylcarbamoyl Intermediate: This step involves the reaction of dimethylamine with phosgene to produce dimethylcarbamoyl chloride.

    Coupling Reaction: The dimethylcarbamoyl chloride is then reacted with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions.

    Esterification: The final step involves the esterification of the resulting product with methyl 3-methylbenzoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The dimethylcarbamoyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-12-11-15(18(21)22-4)9-10-16(12)13-5-7-14(8-6-13)17(20)19(2)3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUULIDBMREHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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